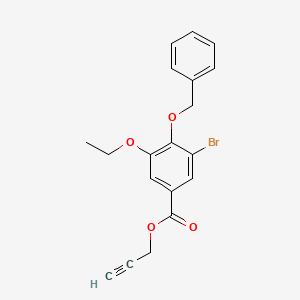
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromo substituent, and an ethoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological targets. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. The bromo substituent can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Propyn-1-yloxy)benzoic acid: Similar structure but lacks the bromo and ethoxy substituents.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne and benzoate core but differs in the position of substituents.
Uniqueness
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and ethoxy groups, along with the alkyne and benzyloxy moieties, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H17BrO4 |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17BrO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3 |
Clave InChI |
YTPWZHMHKSIMNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


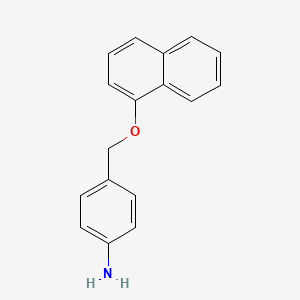

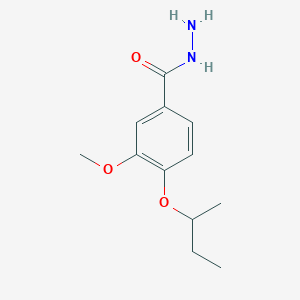
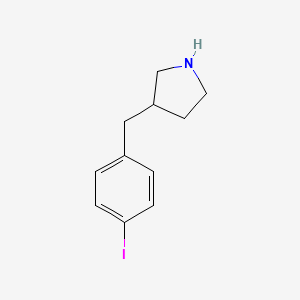
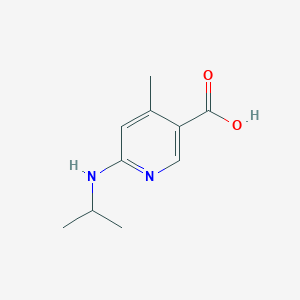
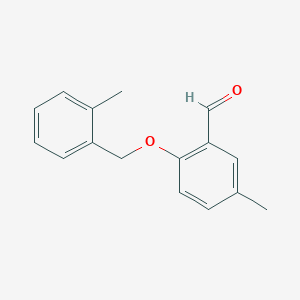
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
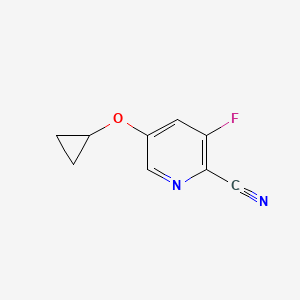
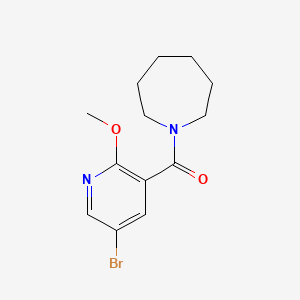
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
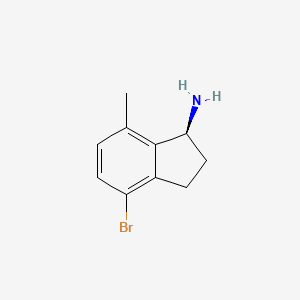
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
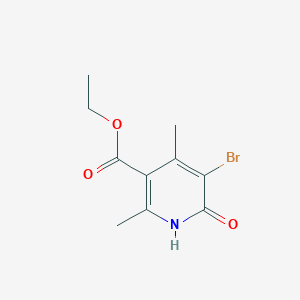
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
